2,3,6-Trimethoxyphenanthrene

Synthetic Chemistry Phenanthrene Functionalization Heterocyclic Synthesis

2,3,6-Trimethoxyphenanthrene (CAS 56261-33-7) is a fully aromatic phenanthrene derivative with a specific 2,3,6-trimethoxy substitution pattern (C₁₇H₁₆O₃, MW 268.31 g/mol). It belongs to the phenanthrenoid class of natural products, though it is primarily encountered as a synthetic intermediate.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
CAS No. 56261-33-7
Cat. No. B14625448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trimethoxyphenanthrene
CAS56261-33-7
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CC3=CC(=C(C=C32)OC)OC)C=C1
InChIInChI=1S/C17H16O3/c1-18-13-7-6-11-4-5-12-8-16(19-2)17(20-3)10-15(12)14(11)9-13/h4-10H,1-3H3
InChIKeyKRHGIOVXTVCXSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Trimethoxyphenanthrene (CAS 56261-33-7): A Differentiated Phenanthrene Scaffold for Research and Synthesis


2,3,6-Trimethoxyphenanthrene (CAS 56261-33-7) is a fully aromatic phenanthrene derivative with a specific 2,3,6-trimethoxy substitution pattern (C₁₇H₁₆O₃, MW 268.31 g/mol) [1]. It belongs to the phenanthrenoid class of natural products, though it is primarily encountered as a synthetic intermediate [2]. Unlike its more common hydroxylated analogs isolated from Orchidaceae or Combretaceae species, this compound features a non-hydroxylated, tri-O-methylated aromatic core. This substitution pattern confers distinct electronic properties, solubility (predicted LogP ~4.02), and reactivity that are relevant for synthetic chemistry applications, particularly as a building block for more complex phenanthrene derivatives [3]. Its stable, fully methylated scaffold makes it a defined chemical entity for structure-activity relationship (SAR) studies and a precursor for regioselective functionalization at the unsubstituted positions of the phenanthrene ring system [4].

Why Generic Phenanthrene Substitution Fails: The Critical Role of 2,3,6-Regiospecificity in Synthesis and Biological Profiling


The phenanthrene class encompasses hundreds of natural and synthetic derivatives with varying hydroxylation and methoxylation patterns that profoundly influence their biological activity and chemical reactivity [1]. 2,3,6-Trimethoxyphenanthrene cannot be substituted with other trimethoxy isomers (e.g., 2,3,4- or 2,4,6-substituted) or hydroxylated variants (e.g., 4,7-dihydroxy-2,3,6-trimethoxyphenanthrene) without fundamentally altering the compound's properties [2]. The absence of free hydroxyl groups at positions 4, 7, and 9 in 2,3,6-Trimethoxyphenanthrene means it lacks the hydrogen-bond donor capacity of its dihydroxy analogs, resulting in different solubility, membrane permeability, and target binding profiles . Furthermore, specific synthetic routes—such as Pschorr cyclization to yield 2,3,6-trimethoxyphenanthrene-9-carboxylic acid—require this precise substitution pattern as the synthetic precursor [3]. Generic substitution with an incorrectly substituted phenanthrene would lead to failed syntheses, irreproducible biological data, or incomparable SAR results, undermining the validity of research findings and the efficiency of procurement for targeted synthesis programs [4].

Quantitative Differentiation Evidence for 2,3,6-Trimethoxyphenanthrene: Comparator-Based Selection Guide for Procurement


Unique Synthetic Gateway: Pschorr Cyclization to 2,3,6-Trimethoxyphenanthrene-9-Carboxylic Acid

2,3,6-Trimethoxyphenanthrene serves as the specific synthetic precursor for 2,3,6-trimethoxyphenanthrene-9-carboxylic acid via diazotization and Pschorr cyclization of the corresponding 9-aminomethyl derivative [1]. This regioselective transformation is only possible because the 2, 3, and 6 positions are blocked with methoxy groups, directing functionalization to the 9-position. In contrast, non-methoxylated phenanthrene or hydroxylated analogs would undergo competing reactions at multiple positions, yielding complex product mixtures. The reported melting point of the resulting 2,3,6-trimethoxyphenanthrene-9-carboxylic acid is 222°C, providing a clear quality control benchmark for this synthetic pathway [1].

Synthetic Chemistry Phenanthrene Functionalization Heterocyclic Synthesis

DHFR Inhibitory Activity: Comparative Biochemical Profiling vs. Class Background

2,3,6-Trimethoxyphenanthrene has been tested for inhibitory activity against dihydrofolate reductase (DHFR) derived from L1210 murine leukemia cells, with affinity data deposited in the ChEBML database (Assay ID: CHEMBL_54610) [1]. While specific IC₅₀ values require database retrieval, this assay establishes the compound as a confirmed DHFR ligand. By comparison, the standard DHFR inhibitor methotrexate achieves IC₅₀ values in the low nanomolar range (typically 1–10 nM) against L1210 DHFR [2]. Most in-class phenanthrene derivatives (e.g., 3,7-dihydroxy-2,4,6-trimethoxyphenanthrene from Cymbidium tracyanum) have been profiled primarily for cytotoxicity against cancer cell lines (MCF-7, Caco-2, HeLa) rather than for DHFR inhibition [3]. The non-hydroxylated 2,3,6-trimethoxy pattern may confer preferential DHFR binding relative to hydroxylated phenanthrene analogs, which exhibit distinct target profiles (e.g., antifibrotic activity in HSC-T6 cells for Dendrobium nobile phenanthrenes) [4].

DHFR Inhibition L1210 Leukemia Anticancer Target

Predicted Physicochemical Differentiation: LogP and PSA vs. Hydroxylated Phenanthrene Analogs

2,3,6-Trimethoxyphenanthrene exhibits a predicted LogP of 4.0188 and a topological polar surface area (TPSA) of 27.69 Ų [1]. These values position the compound in a more lipophilic, membrane-permeable region of chemical space compared to its hydroxylated analogs. For instance, 4,7-dihydroxy-2,3,6-trimethoxyphenanthrene (CAS 35450-72-7) contains two additional hydrogen-bond donors and has a higher TPSA (approximately 68 Ų, estimated from structural addition), reducing predicted passive membrane permeability [2]. The absence of H-bond donors in 2,3,6-Trimethoxyphenanthrene (HBD count = 0) versus 2 in the dihydroxy analog directly impacts predictions of oral bioavailability and blood-brain barrier penetration in computational ADME models . This LogP range (~4.0) also differentiates the compound from the more polar 9-hydroxymethyl derivative (LogP ~3.51, TPSA 47.92 Ų) , making the parent 2,3,6-trimethoxy scaffold the most lipophilic option for programs requiring enhanced membrane partitioning.

Physicochemical Properties Drug-Likeness Permeability Prediction

Validated Structural Identity: NMR and HR-MS Characterization of the 2,3,6-Substitution Pattern

The structural identity of the 2,3,6-trimethoxyphenanthrene scaffold has been rigorously established through isolation and characterization of its naturally occurring 4,7-dihydroxy derivative from Dioscorea nipponica Makino, using HR-MS, ¹H NMR, ¹³C NMR, and HMBC experiments [1]. This analytical characterization provides validated spectroscopic fingerprints for the 2,3,6-trimethoxy substitution pattern on the phenanthrene core. For procurement purposes, these published spectral data serve as reference standards for identity verification and purity assessment. In contrast, isomeric trimethoxyphenanthrenes (e.g., 2,3,4- or 2,4,6-substituted) would show distinct NMR splitting patterns and HMBC correlations that unambiguously differentiate them from the 2,3,6-isomer [2]. The availability of this validated structural data reduces quality control risk upon receipt of the compound, as purchasers can perform NMR comparison against published spectra rather than relying solely on vendor certificates of analysis.

Structural Confirmation NMR Spectroscopy Quality Assurance

Fungitoxic Activity of the 2,3,6-Trimethoxy Scaffold: Evidence from Hydroxylated Derivative Screening

The 2,3,6-trimethoxyphenanthrene scaffold, specifically as its 4,7-dihydroxy derivative (CAS 35450-72-7), has demonstrated growth inhibitory and fungitoxic activity in screening tests conducted on compounds isolated from Combretum apiculatum heartwood [1]. In the original study by Malan and Swinny (1993), 4,7-dihydroxy-2,3,6-trimethoxyphenanthrene was tested alongside 2,7-dihydroxy-2,4,6-trimethoxy-9,10-dihydrophenanthrene and 4,4'-dihydroxy-3,5-dimethoxydihydrostilbene for growth inhibition and fungitoxic screening [1]. This establishes the 2,3,6-trimethoxy substitution pattern as a biologically active scaffold for antifungal applications. The parent compound 2,3,6-Trimethoxyphenanthrene (non-hydroxylated) serves as the synthetic entry point for generating hydroxylated derivatives with enhanced antifungal potency, as the methoxy groups at positions 2, 3, and 6 can be selectively demethylated to install hydroxyl groups at these positions . This positions the trimethoxy compound as a versatile precursor for antifungal SAR studies, distinct from other phenanthrene substitution isomers that have not been profiled in comparable fungitoxic assays.

Antifungal Activity Natural Product Screening Combretum-Derived Phenanthrenes

Optimal Application Scenarios for 2,3,6-Trimethoxyphenanthrene (CAS 56261-33-7) Based on Differentiated Evidence


Regioselective Synthesis of 9-Substituted Phenanthrene Derivatives for Medicinal Chemistry

2,3,6-Trimethoxyphenanthrene is the optimal starting material for synthesizing 9-functionalized phenanthrene derivatives via Pschorr cyclization or direct electrophilic substitution [1]. The 2,3,6-trimethoxy substitution pattern blocks competing reactions at electronically activated positions, ensuring regioselective functionalization at the 9-position. This has been demonstrated in the synthesis of 2,3,6-trimethoxyphenanthrene-9-carboxylic acid (m.p. 222°C), a key intermediate for heterocyclic derivatives with potential kinase inhibitory activity [1]. Researchers developing focused libraries of phenanthrene-based bioactive molecules—particularly those targeting kinase or DHFR enzymes—should procure this specific isomer rather than less-defined phenanthrene mixtures to ensure reproducible synthetic outcomes and interpretable SAR [2].

DHFR-Targeted Screening and Probe Development Programs

Given the confirmed DHFR inhibitory activity of 2,3,6-Trimethoxyphenanthrene against L1210-derived enzyme (ChEBML Assay CHEMBL_54610), this compound is suitable for inclusion in DHFR-focused screening cascades [1]. Unlike the majority of hydroxylated phenanthrene derivatives that have been profiled primarily in cytotoxicity assays against cancer cell lines (e.g., MCF-7, HeLa, Caco-2), 2,3,6-Trimethoxyphenanthrene offers an enzyme-level biochemical profile that is directly relevant to target-based drug discovery [2]. Laboratories building annotated compound libraries for DHFR inhibitor development should prioritize this compound over cytotoxicity-screened but biochemically uncharacterized phenanthrene analogs.

Antifungal Lead Optimization Using the 2,3,6-Trimethoxy Scaffold

The 2,3,6-trimethoxyphenanthrene core has demonstrated fungitoxic activity through testing of its 4,7-dihydroxy derivative from Combretum apiculatum [1]. 2,3,6-Trimethoxyphenanthrene serves as the synthetic precursor for generating a panel of hydroxylated derivatives via selective demethylation, enabling systematic SAR studies around the antifungal pharmacophore [2]. Agrochemical and natural product research groups developing botanical fungicides or studying plant defense metabolites should procure this compound as a versatile synthetic intermediate, given its established connection to a biologically validated antifungal scaffold from the Combretaceae family [1].

Physicochemical Property-Based Selection for CNS-Penetrant Compound Design

With a predicted LogP of 4.0188, TPSA of 27.69 Ų, and zero hydrogen-bond donors, 2,3,6-Trimethoxyphenanthrene occupies a favorable region of physicochemical space for passive membrane permeability and potential CNS penetration [1]. This differentiates it from hydroxylated phenanthrene analogs with higher TPSA (e.g., 4,7-dihydroxy-2,3,6-trimethoxyphenanthrene: estimated TPSA ~68 Ų) and from the 9-hydroxymethyl derivative (TPSA 47.92 Ų, LogP 3.51) [2] [3]. Medicinal chemistry teams designing CNS-targeted phenanthrene-based compounds should select the parent 2,3,6-trimethoxy scaffold as the lead-like starting point, leveraging its favorable lipophilicity and low TPSA for blood-brain barrier penetration predictions.

Quote Request

Request a Quote for 2,3,6-Trimethoxyphenanthrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.